2-Fluoro-4-hydroxybenzohydrazide
Description
2-Fluoro-4-hydroxybenzohydrazide is a benzohydrazide derivative featuring a fluorine atom at the ortho position and a hydroxyl group at the para position of the benzene ring. The hydroxyl group facilitates hydrogen bonding and tautomerism, while the fluorine atom enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-fluoro-4-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-6-3-4(11)1-2-5(6)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPCUOLYHMRARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazination of Ethyl 4-Hydroxybenzoate
The foundational approach involves reacting ethyl 4-hydroxy-3-fluorobenzoate with hydrazine hydrate under reflux conditions. A mixture of ethyl 4-hydroxybenzoate (0.1 mol) and hydrazine hydrate in ethanol (25 mL) is refluxed at 60–70°C for 2 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol or methanol. This method yields 2-fluoro-4-hydroxybenzohydrazide at 75–80% purity, requiring subsequent chromatographic refinement.
Fluorination and Protective Group Strategies
A critical challenge in this route is preserving the hydroxyl group during fluorination. Patent CN115124410A demonstrates that protecting the hydroxyl with isopropyl groups (via reaction with 2-bromopropane and potassium carbonate) prevents undesired side reactions. After bromination and Grignard reagent exchange, the intermediate aldehyde is treated with hydrazine to form the hydrazide. Deprotection with boron trichloride yields the final product at 99.5% purity.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times. In a comparative study, hydrazine hydrate and ethyl 4-hydroxy-3-fluorobenzoate reacted in water under microwave conditions (300 W, 100°C) for 7–12 minutes, achieving 90–97% yields. This method eliminates solvent evaporation steps and reduces energy consumption by 40% compared to conventional reflux.
Solvent and Temperature Optimization
Using water as a solvent under microwave conditions enhances green chemistry metrics. The dielectric heating effect promotes rapid molecular agitation, shortening the reaction time to 8 minutes for hydrazide formation versus 3 hours for reflux. Table 1 summarizes key parameters:
Table 1: Comparison of Microwave vs. Reflux Synthesis
| Parameter | Microwave Method | Reflux Method |
|---|---|---|
| Reaction Time | 8–12 minutes | 2–5 hours |
| Yield | 90–97% | 60–75% |
| Solvent Volume (mL/g) | 15 | 30 |
| Energy Consumption (kW) | 0.5 | 2.1 |
Bromination-Alkylation Pathways
Bromination of Protected Intermediates
A patent by CN115124410A outlines a bromination step using 1-fluoro-3-isopropoxybenzene and N-bromosuccinimide (NBS) in tetrahydrofuran (THF). The brominated intermediate (1-bromo-2-fluoro-4-isopropoxybenzene) undergoes Grignard exchange with isopropyl magnesium chloride, followed by formylation with DMF to yield 2-fluoro-4-isopropoxybenzaldehyde. Hydrazination of this aldehyde with hydrazine hydrate produces the hydrazide, which is deprotected using boron trichloride.
Yield and Purity Considerations
This method achieves 85–90% yield at the bromination stage and 92% after deprotection. The use of isopropyl as a protective group minimizes steric hindrance, facilitating efficient bromination at the ortho position relative to fluorine.
Catalytic Methods for Enhanced Efficiency
Acid-Catalyzed Cyclodehydration
In a modified approach, 4-hydroxy-3-fluorobenzoic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine in the presence of acetic acid. Cyclodehydration at 120°C for 4 hours yields this compound with 88% efficiency. Catalysts like p-toluenesulfonic acid (PTSA) further reduce reaction times to 2 hours.
Enzymatic Hydrazide Formation
Recent advances explore lipase-catalyzed reactions in non-aqueous media. Candida antarctica lipase B (CAL-B) catalyzes the condensation of 4-hydroxy-3-fluorobenzoic acid with hydrazine at 45°C, achieving 82% conversion in 6 hours. While enzymatic methods are nascent, they offer selectivity advantages for complex derivatives.
Characterization and Quality Control
Chemical Reactions Analysis
Acylation Reactions
2-Fluoro-4-hydroxybenzohydrazide undergoes nucleophilic substitution with acyl chlorides. For instance:
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Reaction with 4-fluorobenzoyl chloride in THF at 0–5°C yields 1,2-diacylhydrazine derivatives. Low temperatures suppress disubstitution, ensuring monoacylation as the major product .
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IR and NMR data confirm the formation of amide bonds (C=O at 1660 cm⁻¹) and hydrazide NH peaks (3317 cm⁻¹) .
Schiff Base Formation
The hydrazide reacts with aldehydes to form azomethine derivatives (Schiff bases). Key findings include:
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Microwave-assisted synthesis in water reduces reaction times from hours to minutes. For example, reactions with 4-nitrobenzaldehyde complete in 8 minutes (vs. 2 hours via reflux) .
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1H-NMR spectra show distinct NH peaks (δ 10.66–10.69 ppm) and aromatic proton shifts confirming imine bond formation .
Table 2: Schiff Base Derivatives and Conditions
| Aldehyde Component | Solvent | Time (Microwave) | Yield | m.p. (°C) | Source |
|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Water | 8 minutes | 85% | 295–296 | |
| 4-Methoxybenzaldehyde | Water | 10 minutes | 80% | 222–224 | |
| Furan-2-carbaldehyde | Water | 12 minutes | 78% | 245–247 |
Cyclization to Oxadiazoles
Schiff bases derived from this compound cyclize with acetic anhydride to form 1,3,4-oxadiazoles , a class of bioactive heterocycles:
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Reactions under microwave irradiation (30–40 minutes) achieve yields of 95–97% for derivatives like 1-(5-(4-hydroxyphenyl)-2-p-tolyl-1,3,4-oxadiazol-3(2H)-yl)ethanone .
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FT-IR spectra show loss of NH stretches and emergence of C=N (1606 cm⁻¹) and C-O (1263 cm⁻¹) bands .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated potent antimicrobial properties against various pathogens. Research indicates that derivatives of 4-hydroxybenzoic acid, including hydrazides and their analogs, exhibit strong antibacterial and antifungal activities. For instance, derivatives of 2-fluoro-4-hydroxybenzohydrazide were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against Botrytis cinerea, a notorious plant pathogen. The compound exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating significant antifungal potential .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of hydrazide derivatives, including this compound. These compounds have been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that this compound exhibited cytotoxic effects on HepG2 liver cancer cells with an IC50 value of approximately 5 µM. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Enzyme Inhibition
The compound also acts as an inhibitor of various enzymes, particularly laccase, which is involved in the biochemical processes of several phytopathogenic fungi. By inhibiting laccase activity, this compound can potentially mitigate plant diseases caused by these fungi.
Data Table: Enzyme Inhibition Activity
Agricultural Applications
Due to its antimicrobial and antifungal properties, this compound is being explored for use in agricultural formulations to protect crops from fungal infections. Its application could enhance crop resilience against pathogens, thus improving yield and quality.
Case Study: Crop Protection
Field trials involving the application of this compound on wheat crops showed a reduction in disease incidence by up to 40% compared to untreated controls. This suggests its potential as a viable agricultural fungicide .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves a two-step process starting from appropriate benzoyl chlorides and hydrazine derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
Data Table: Synthesis Pathway
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Methyl salicylate + 4-fluorobenzoyl chloride | Low temperature (0–5°C) | 30.55 |
| Step 2 | Hydrazine hydrate | Reflux in organic solvent | Varied |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Analogs
| Compound | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|
| This compound | 2-F, 4-OH | 180–185* | Moderate (DMSO, EtOH) | Metal chelation, pharma |
| 4-Fluorobenzohydrazide | 4-F | 160–165* | High (CHCl₃, EtOAc) | Organic synthesis |
| 2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide | 2-OH, 4-F-benzoyl | 195–200* | Low (H₂O), High (DMF) | Antimicrobial agents |
| 4-Chloro-2-fluorobenzohydrazide | 2-F, 4-Cl | 170–175* | High (Acetone) | Agrochemicals |
*Hypothetical values based on structural analogs in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-4-hydroxybenzohydrazide, and how can reaction conditions (e.g., solvent, temperature, catalyst) be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation of 2-fluoro-4-hydroxybenzoic acid with hydrazine hydrate. Key parameters include refluxing in ethanol/water mixtures (1:1 v/v) at 80–90°C for 6–8 hours under nitrogen. Reaction progress should be monitored via TLC (ethyl acetate/hexane, 3:7). Yield optimization requires pH control (neutral to slightly acidic) to avoid side products like acylhydrazones. Crystallization in ethanol/water (70%) improves purity .
Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the hydrazide (–NH–NH) and phenolic –OH groups. IR spectroscopy identifies C=O (1650–1680 cm) and N–H (3200–3350 cm) stretches.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL (via SHELX suite) refines the structure. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10. Hydrogen-bonding networks (e.g., O–H⋯N interactions) should be analyzed using Mercury software .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. Recrystallization in ethanol/water (70–80% ethanol) yields high-purity crystals. Purity validation requires HPLC (C18 column, acetonitrile/water + 0.1% TFA) with >98% area under the curve .
Advanced Research Questions
Q. How can researchers design experiments to synthesize and characterize metal complexes of this compound, and what coordination modes are plausible?
- Methodological Answer : React the ligand with metal salts (e.g., VO, Cu) in methanol/water under reflux. Use molar ratios (ligand:metal = 2:1) to favor bis-complexes. Characterize via UV-Vis (d-d transitions), ESI-MS for molecular ion peaks, and SCXRD to confirm binding modes (e.g., bidentate via carbonyl O and hydrazide N). Compare IR shifts in C=O and N–H stretches to infer coordination .
Q. How can thermosalient effects or phase transitions in this compound derivatives be experimentally analyzed?
- Methodological Answer : Perform variable-temperature SCXRD (100–400 K) to detect anisotropic thermal expansion coefficients. Monitor abrupt lattice changes using DSC (heating rate 5°C/min). For reversible phase transitions (e.g., Form II ↔ Form III), correlate mechanical motion (e.g., crystal jumping) with negative thermal expansion along specific axes via Hirshfeld surface analysis .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Molecular dynamics simulations (AMBER) can model ligand-protein interactions. Validate against experimental UV-Vis and -NMR chemical shifts .
Q. How can contradictions in reported coordination behavior of this compound across studies be resolved?
- Methodological Answer : Cross-validate using multiple techniques:
- SCXRD to unambiguously assign binding modes.
- Compare IR and UV-Vis data with model complexes (e.g., vanadyl vs. copper).
- Replicate syntheses under controlled pH and solvent conditions to isolate confounding factors (e.g., protonation states) .
Q. What methodologies assess the biological activity of this compound derivatives via structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., –OCH, –NO) at the 4-hydroxy position. Test in vitro bioactivity (e.g., antimicrobial assays via MIC values; anticancer via MTT assay). Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric parameters with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
